Diethyl 5-ethylpyridine-2,3-dicarboxylate
Overview
Description
Synthesis Analysis
DEPDC is a crucial organic intermediate in various fields, including dyes, medicines, and pesticides. A notable process involves the Claisen condensation of diethyl oxalate and ethyl chloroacetate, catalyzed by sodium ethoxide, to synthesize 2-chloro-3-oxo-succinic acid diethyl ester, which is then cyclized to produce diethyl 5-ethyl-2,3-pyridinedicarboxylate in the presence of ammonium sulfamate.Molecular Structure Analysis
The molecular formula of DEPDC is C13H17NO4 . The structure of DEPDC was confirmed by LC and 'H NMR .Chemical Reactions Analysis
DEPDC is used as a reagent for the preparation of midazolinylpyridinecarboxylic acid from pyridinedicarboxylate and aminobutyramide . Research on DEPDC includes investigations into its chemical structure and properties.Physical And Chemical Properties Analysis
DEPDC has a molecular weight of 251.28 g/mol . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Synthesis and Derivatives
Diethyl 5-ethylpyridine-2,3-dicarboxylate is a crucial organic intermediate in various fields, including dyes, medicines, and pesticides. Its significance grew with the development of efficient imidazolinone herbicides in the 1980s, leading to increased market demand. Due to technological limitations, the production process faced challenges such as high costs, low yields, and environmental pollution, emphasizing the need for more efficient synthesis methods. A notable process involves the Claisen condensation of diethyl oxalate and ethyl chloroacetate, catalyzed by sodium ethoxide, to synthesize 2-chloro-3-oxo-succinic acid diethyl ester, which is then cyclized to produce diethyl 5-ethyl-2,3-pyridinedicarboxylate in the presence of ammonium sulfamate (Hunsheng & Heng, 2014).
Biological Activity
Studies have explored the synthesis of derivatives of this compound, which exhibit pharmacological activities. For instance, the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates led to derivatives showing biological activity (Śladowska, Bartoszko-Malik, & Zawisza, 1990). Another example is the synthesis of diethyl 5-acetyl-4-methyl-6-(2-fluorophenylimino)-6H-thiopyran-2,3-dicarboxylate, showing antiproliferative activity against human colon and breast cancer cells (Baghipour, Khalilzadeh, Rajabi, & Mehrzad, 2011).
Chemical Structure and Properties
Research on this compound includes investigations into its chemical structure and properties. For example, the synthesis of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, a derivative, and its reaction with oxygen in aqueous base to produce oxidation products, reveals insights into the chemical behavior of related compounds (Campaigne & Shutske, 1974).
Applications in Sensor Technology
The compound has also been used in sensor technology. A study described the design of a luminescent Eu(III) probe based on terpyridine-dicarboxylate, which selectively senses diethyl chlorophosphate, a G-series nerve agent simulant (Gupta & Patra, 2020).
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
properties
IUPAC Name |
diethyl 5-ethylpyridine-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-4-9-7-10(12(15)17-5-2)11(14-8-9)13(16)18-6-3/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPXTWXXNZJEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446158 | |
Record name | Diethyl 5-ethylpyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105151-39-1 | |
Record name | Diethyl 5-ethylpyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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